molecular formula C19H15ClF7N5O2 B602828 Umibecestat CAS No. 1387560-01-1

Umibecestat

Cat. No.: B602828
CAS No.: 1387560-01-1
M. Wt: 513.8 g/mol
InChI Key: PSBBWFNMHDUTRH-DLBZAZTESA-N
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Description

Umibecestat, also known as CNP520, is a small-molecule inhibitor of the beta-site amyloid precursor protein cleaving enzyme-1 (BACE1). It was developed by Novartis Pharmaceuticals Corporation and Amgen Inc. for the potential treatment and prevention of Alzheimer’s disease. BACE1 is an aspartyl protease enzyme that plays a crucial role in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Umibecestat involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process begins with the preparation of 3-chloro-5-trifluoromethyl-pyridine-2-carboxylic acid, which is then coupled with a 5-amino-3,6-dimethyl-6-trifluoromethyl-3,6-dihydro-2H-[1,4]oxazin-3-yl derivative. The final product is obtained through a series of purification steps to ensure high purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, stringent quality control measures, and efficient purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: Umibecestat primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amino and trifluoromethyl groups. These reactions are typically carried out under controlled conditions to ensure the desired product formation.

Common Reagents and Conditions:

Major Products Formed: The major product formed from these reactions is this compound itself, with high purity and specific stereochemistry required for its biological activity .

Scientific Research Applications

Comparison with Similar Compounds

Umibecestat is compared with other BACE1 inhibitors such as Verubecestat, Lanabecestat, and Elenbecestat. These compounds share a similar mechanism of action but differ in their chemical structures, selectivity, and pharmacokinetic profiles:

This compound’s uniqueness lies in its superior selectivity for BACE1 over other proteases and its favorable pharmacokinetic profile, which allows for effective brain penetration and sustained inhibition of amyloid-beta production .

Properties

IUPAC Name

N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF7N5O2/c1-16(7-34-17(2,15(28)32-16)19(25,26)27)13-10(21)3-4-11(30-13)31-14(33)12-9(20)5-8(6-29-12)18(22,23)24/h3-6H,7H2,1-2H3,(H2,28,32)(H,30,31,33)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBBWFNMHDUTRH-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CO[C@@](C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1387560-01-1
Record name Umibecestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1387560011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UMIBECESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4612B80545
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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